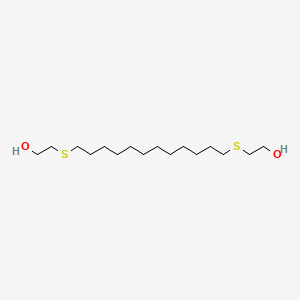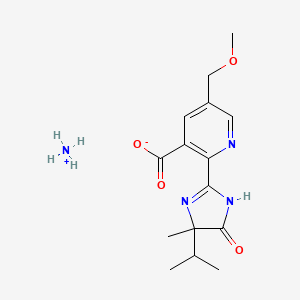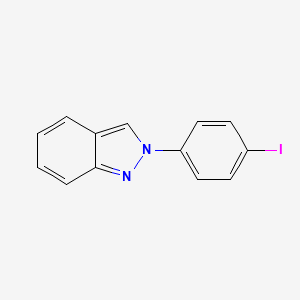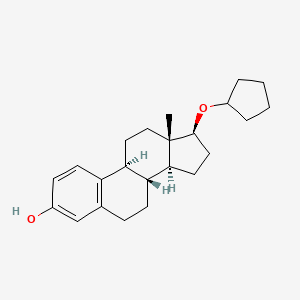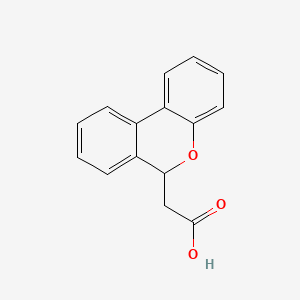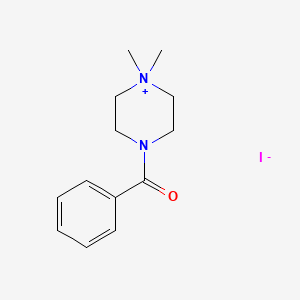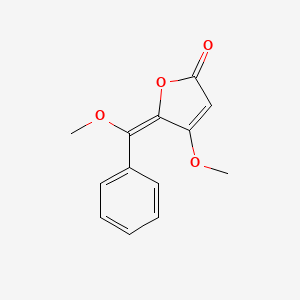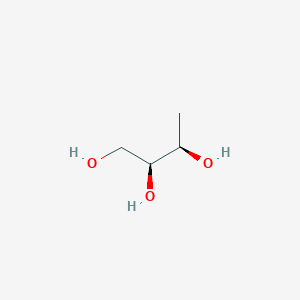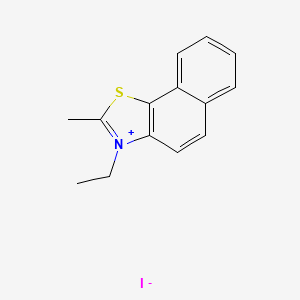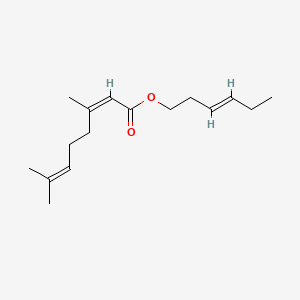
alpha-D-Xylulofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Xylulofuranose: is a pentose sugar with the molecular formula C₅H₁₀O₅. It is a furanose form of xylose, which means it has a five-membered ring structure. This compound is a stereoisomer of D-xylulose and plays a significant role in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Alpha-D-Xylulofuranose can be synthesized through the isomerization of alpha-D-xylose. The reaction is catalyzed by the enzyme xylose isomerase, which facilitates the conversion of alpha-D-xylose to this compound under specific conditions .
Industrial Production Methods: The industrial production of this compound involves the use of biocatalysts such as xylose isomerase. The process typically requires controlled conditions, including temperature and pH, to optimize the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Xylulofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Isomerization: It can be isomerized to other forms of xylose and xylulose.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Isomerization: The enzyme xylose isomerase is commonly used for isomerization reactions.
Major Products Formed:
Oxidation: Xylonic acid.
Reduction: Xylitol.
Isomerization: Alpha-D-xylopyranose.
Applications De Recherche Scientifique
Alpha-D-Xylulofuranose has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various chemical compounds.
Biology: It plays a role in the metabolic pathways of certain microorganisms.
Medicine: It is studied for its potential therapeutic applications, including its role in metabolic disorders.
Industry: It is used in the production of biofuels and other bioproducts
Mécanisme D'action
The mechanism of action of alpha-D-Xylulofuranose involves its conversion by the enzyme xylose isomerase. This enzyme catalyzes the interconversion of aldose and ketose sugars, facilitating the transformation of alpha-D-xylose to this compound. The enzyme’s active site contains divalent metal ions, which are essential for its catalytic activity .
Comparaison Avec Des Composés Similaires
Alpha-D-Xylopyranose: Another isomer of xylose with a six-membered ring structure.
D-Xylulose: A ketose form of xylose.
Xylitol: A sugar alcohol derived from the reduction of xylose
Uniqueness: Alpha-D-Xylulofuranose is unique due to its five-membered ring structure and its specific role in biochemical pathways. Unlike its six-membered ring counterpart, alpha-D-Xylopyranose, this compound has distinct chemical and physical properties that make it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
119241-45-1 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2S,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5+/m1/s1 |
Clé InChI |
LQXVFWRQNMEDEE-WISUUJSJSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@](O1)(CO)O)O)O |
SMILES canonique |
C1C(C(C(O1)(CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


